N-pyrimidin-2-ylglycine

Vue d'ensemble

Description

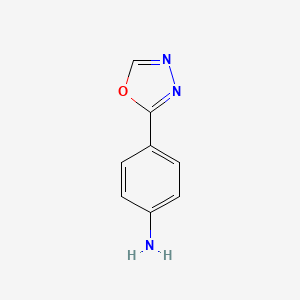

“N-pyrimidin-2-ylglycine”, also known as NPG, is a pyrimidine derivative. It has a molecular formula of C6H7N3O2 . This compound has shown great potential in various fields of research and industry due to its unique properties.

Synthesis Analysis

The synthesis of N-pyrimidin-2-ylglycine or similar compounds often involves complex chemical reactions. For instance, a synthetic approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as intermediates has been reported .

Chemical Reactions Analysis

Pyrimidine derivatives, including N-pyrimidin-2-ylglycine, can undergo a variety of chemical reactions. For instance, a study discusses the synthesis of several pyrimidine derivatives from nitrostyrenes and 2-aminopyridines .

Applications De Recherche Scientifique

Peptide Nucleic Acids and Gene Alteration

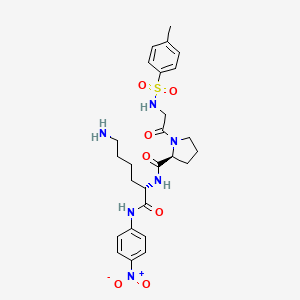

Peptide Nucleic Acids (PNA), which are synthetic analogs of DNA, have shown potential in gene alteration due to their resistance to enzymatic digestion, higher biostability, and great hybridization affinity toward DNA and RNA. The challenge of poor intracellular uptake of PNA has led to the development of strategies to enhance its delivery. PNAs have demonstrated capabilities as antisense and antigene agents for inhibiting transcription and translation of target genes. Moreover, their applications have extended to splicing modulation, gene editing, and gene therapeutic interventions, particularly in anti-cancer therapy and strategies against clinically important bacteria (Montazersaheb, Hejazi, & Nozad Charoudeh, 2018).

Synthesis and Functionalization

The synthesis of highly functionalized pyrimidinyl arylglycines, such as N-pyrimidin-2-ylglycine, involves selective O-alkylation and Petasis reactions. The unexpected spontaneous Smiles rearrangement of several pyrimidinyl amines during synthesis has also been a topic of discussion. These processes contribute to the diversity and functionality of pyrimidine compounds in various scientific applications (Font, Heras, & Villalgordo, 2008).

Metal Complexation and Structural Studies

N-pyrimidin-2-ylglycine derivatives have been studied for their metal complexation properties, particularly with Zn(II) and Cd(II). These studies reveal insights into the coordination behavior and crystal structures of the resulting complexes, indicating the versatility of pyrimidinyl glycine derivatives when acting as ligands in metal coordination chemistry. The nature of these complexes varies, showing the influence of the substituent on the amino acid fragment (Arranz-Mascarós et al., 2000; López-Garzón et al., 2004).

Antiviral Applications

In the context of COVID-19, pyrimidine derivatives have been explored as potential drugs through in silico studies. These studies aim to identify inhibitors that can disrupt the interfacial interaction of the virus's spike glycoprotein with the human angiotensin-converting enzyme-2 (hACE2) cell surface receptor. Such inhibitors have significant therapeutic value by potentially hindering the virus's entry into host cells (Rane et al., 2020).

Fluorescence and Biological Properties

Novel pyridinecarbonitriles with amino acid function, including N-pyrimidin-2-ylglycine derivatives, have been synthesized and studied for their fluorescence properties. Some of these compounds also exhibit considerable antibacterial activity, highlighting their potential in biological and chemical sensing applications (Girgis, Kalmouch, & Hosni, 2004).

Orientations Futures

Mécanisme D'action

- N-pyrimidin-2-ylglycine interacts with specific molecular targets within the body. One notable target is tyrosine kinases , a group of enzymes that phosphorylate tyrosine residues on proteins. These kinases play diverse roles in cell processes, including angiogenesis, restenosis, atherosclerosis, and tumor growth .

- For example, inhibition of tyrosine kinases may suppress angiogenesis (blood vessel formation), which is crucial for tumor growth and metastasis .

- N-pyrimidin-2-ylglycine’s impact extends to various pathways. For instance:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Propriétés

IUPAC Name |

2-(pyrimidin-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJBSLXUNSLXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585505 | |

| Record name | N-Pyrimidin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pyrimidin-2-ylglycine | |

CAS RN |

79858-46-1 | |

| Record name | N-Pyrimidin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyrimidin-2-yl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)

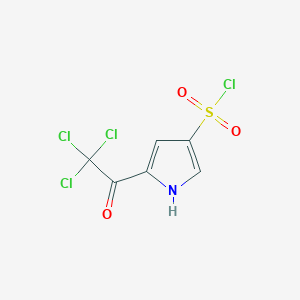

![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)

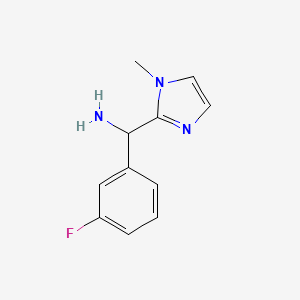

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)